4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound with the molecular formula C15H19ClN2O6S. It is known for its significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group and a 4-oxobutanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperazine to form 4-(5-chloro-2-methoxybenzenesulfonyl)piperazine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzoic acid
- 4-Chloro-2-methoxybenzoic acid
- 4-Chloro-2-methylbenzoic acid
Uniqueness
Compared to similar compounds, 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O6S/c1-24-12-3-2-11(16)10-13(12)25(22,23)18-8-6-17(7-9-18)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKVOPMVZPSHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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